![molecular formula C24H51N B3422417 Triisooctylamine CAS No. 25549-16-0](/img/structure/B3422417.png)
Triisooctylamine
Overview
Description
Triisooctylamine is a chemical compound used in various applications such as the determination of uranium isotopes in environmental samples by liquid-liquid extraction and α spectrometry . It is also used in the extraction of uranium from sulphuric acid leaches of uranium-bearing ores and extraction of Pd(II), Rh(III), Ir(III), Au(III), and Pt(IV) from hydrochloric and hydrobromic acid .
Synthesis Analysis
Triisooctylamine is synthesized for various purposes. It has a linear formula of (C8H17)3N and a molecular weight of 353.67 . It is used in the synthesis of various compounds and has an assay of ≥95.0% (acidimetric). The density of Triisooctylamine at 20°C is 0.800 g/cm3 .
Molecular Structure Analysis
The molecular structure of Triisooctylamine is represented by the formula C24H51N . It contains a total of 75 bonds, including 24 non-H bonds, 18 rotatable bonds, and 1 tertiary amine(s) (aliphatic) .
Chemical Reactions Analysis
Triisooctylamine has been used in chemical reactions such as the extraction of acetic acid from aqueous carrier into triisooctylamine-based solvents . It has also been used in the system of Citric Acid−Water− (Triisooctylamine + Methyl Isobutyl Ketone) for the analysis of equilibrium acid distribution .
Physical And Chemical Properties Analysis
Triisooctylamine is a liquid at room temperature . It has a molecular weight of 353.6684 and its IUPAC Standard InChI is InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 .
Scientific Research Applications
Chromium (VI) Complexation
Triisooctylamine (TIOA) has been used in the liquid-liquid extraction of chromium (VI) from chromic acid solutions . The reaction between chromium (VI) and TIOA in o-xylene has been studied in detail . It was found that dichromate ion and hydrogen chromate ion coexist in the system, based on the extraction data and the IR and UV-visible spectra of the TIOA-chromium salt .
Acetic Acid Extraction
Single droplet mass transfer of acetic acid from the aqueous phase into triisooctylamine-based solvents has been investigated . This process was modified with the Lewis basic modifier tributyl phosphate and the diluent Shellsol T for applicability in solvent design . The results show that single droplet mass transfer is controlled by solvent viscosity .
Safety and Hazards
Safety data sheets suggest that Triisooctylamine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation, breathing mist, gas, or vapours should be avoided . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Triisooctylamine (TIOA) primarily targets metal ions, particularly chromium (VI) ions. It is widely used in liquid-liquid extraction processes to separate and recover these ions from aqueous solutions . The primary role of TIOA is to form complexes with metal ions, facilitating their extraction into organic solvents.
Mode of Action
TIOA interacts with its targets through complexation. When TIOA is dissolved in an organic solvent, it reacts with metal ions like chromium (VI) to form stable complexes. For instance, in the presence of chromium (VI), TIOA can form complexes such as (TIOAH)HCrO₄ and (TIOAH)₂Cr₂O₇. These complexes are more soluble in organic solvents, allowing for efficient extraction from aqueous solutions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the action, efficacy, and stability of TIOA. For example, the extraction efficiency of TIOA can vary with changes in pH, as the protonation state of TIOA and the speciation of metal ions are pH-dependent. Additionally, temperature can affect the solubility and stability of TIOA-metal complexes, while the presence of competing ions can impact the selectivity and efficiency of the extraction process .
: Chromium (VI) Complexation with Triisooctylamine in Organic Solvents. Bulletin of the Chemical Society of Japan.
properties
IUPAC Name |
6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBNAGNNUEZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863017 | |
Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | Triisooctylamine | |
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CAS RN |
2757-28-0, 25549-16-0 | |
Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |
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Record name | 6,6',6''-Trimethyltriheptylamine | |
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Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Record name | Tris(6-methylheptyl)amine | |
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Record name | Triisooctylamine | |
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Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triisooctylamine facilitate the extraction of metal ions from acidic solutions?
A1: Triisooctylamine acts as an anion exchanger in acidic solutions. It extracts metal ions by forming ion pairs with anionic metal complexes. For instance, in hydrochloric acid solutions, TIOA extracts metal ions like zirconium (Zr) and hafnium (Hf) by forming complexes with their anionic chloride forms. []
Q2: Can you elaborate on the synergistic effect observed when triisooctylamine is used in combination with other extractants?
A2: Research shows that mixing triisooctylamine with other extractants like bis(2,4,4-trimethylpentyl) monothiophosphinic acid (Cyanex 302) significantly enhances the extraction of certain metal ions like Neodymium (Nd) compared to using either extractant alone. This synergistic effect is attributed to the formation of mixed complexes involving both extractants and the metal ion. []
Q3: What makes triisooctylamine a suitable extractant for carboxylic acids?
A3: Triisooctylamine exhibits a strong affinity for carboxylic acids. Dissolved in organic diluents, it extracts carboxylic acids from dilute aqueous solutions through a combination of chemical association and physical distribution. Studies investigating citric, lactic, and malic acid extraction revealed that the partition coefficient depends on the type and concentration of the acid. [, ]
Q4: How does temperature affect the extraction of carboxylic acids with triisooctylamine?
A4: Studies on citric acid extraction using triisooctylamine in methyl isobutyl ketone showed that temperature significantly impacts the equilibrium acid distribution. Mathematical models like the ideal quasi-physical approximation model can predict this temperature dependence. []
Q5: What is the molecular formula and weight of triisooctylamine?
A5: Triisooctylamine has the molecular formula C24H51N and a molecular weight of 353.67 g/mol. []
Q6: Are there any spectroscopic data available for triisooctylamine?
A6: Yes, 31P{1H} NMR and 1H NMR data are available for triisooctylamine and its oxide form. The chemical shifts in the spectra help differentiate between the two. []
Q7: How does the choice of diluent impact the extraction efficiency of triisooctylamine?
A7: The diluent plays a crucial role in the extraction process. Research shows that diluents like chloroform, methyl isobutyl ketone, and benzyl alcohol, classified as proton-donating and -accepting, impact the extraction efficiency differently compared to polar diluents like 1,2-dichloroethane or inert diluents like xylene. []
Q8: What are some strategies to improve the performance of triisooctylamine in extraction processes?
A9: Careful selection of the diluent and optimizing parameters like concentration, temperature, and pH can enhance the extraction efficiency and selectivity of TIOA. []
Q9: Are there any safety concerns associated with triisooctylamine?
A9: While specific toxicological data might not be extensively covered in the provided research, it's crucial to handle triisooctylamine with care as with any chemical reagent. Appropriate personal protective equipment should be used, and exposure should be minimized.
Q10: What analytical techniques are commonly employed to study triisooctylamine and its extraction processes?
A11: Researchers commonly use techniques like liquid scintillation counting, inductively coupled plasma mass spectrometry (ICP-MS), and gamma spectrometry to quantify elements extracted by triisooctylamine. These methods offer high sensitivity and selectivity for analyzing trace amounts of elements in various matrices. [, , ]
Q11: Does the use of triisooctylamine in extraction processes raise any environmental concerns?
A11: While triisooctylamine itself might not be acutely toxic, its use in industrial processes necessitates responsible waste management practices. Recycling and proper disposal methods are crucial to minimize potential environmental impact.
Q12: How is triisooctylamine typically employed in a continuous extraction process?
A13: Continuous extraction often involves a setup like a mixer-settler apparatus with multiple stages. The aqueous phase containing the target compound and the organic phase containing triisooctylamine are brought into contact, allowing the extraction to occur. []
Q13: Can you give an example of a specific application where triisooctylamine contributes to environmental protection?
A14: Triisooctylamine plays a crucial role in recovering valuable acids like tartaric and malic acids from industrial wastewater. This not only allows for the reuse of these chemicals but also minimizes the environmental impact of discharging them as waste. [, ]
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